molecular formula C8H16N2S B1356634 N-cycloheptylThiourea CAS No. 862483-52-1

N-cycloheptylThiourea

Cat. No. B1356634
M. Wt: 172.29 g/mol
InChI Key: WBNUBZZHHXFAGK-UHFFFAOYSA-N
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Description

N-cycloheptylThiourea is a chemical compound with the molecular formula C8H16N2S . It is also known by other names such as cycloheptylthiourea and has a CAS number of 862483-52-1 .


Synthesis Analysis

Thioureas, including N-cycloheptylThiourea, can be synthesized using a multicomponent-reaction (MCR) approach . This involves the use of elemental sulfur and tailorable functional groups such as ester or sulfone aryls . Another method involves the reaction of amines with phenyl chlorothionoformate .


Molecular Structure Analysis

The molecular weight of N-cycloheptylThiourea is 172.29 g/mol . Its InChI code is InChI=1S/C8H16N2S/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11) and the InChI key is WBNUBZZHHXFAGK-UHFFFAOYSA-N . The canonical SMILES structure is C1CCCC(CC1)NC(=S)N .


Chemical Reactions Analysis

Thiourea compounds, including N-cycloheptylThiourea, are frequently used in organocatalysis . They can catalyze a broad range of reactions, including Diels-Alder reactions, Michael additions, Henry reaction, acetalization, Mannich-type reactions, and ring-opening polymerizations .


Physical And Chemical Properties Analysis

N-cycloheptylThiourea has a molecular weight of 172.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 70.1 Ų . The melting point is between 95-100°C .

Scientific Research Applications

  • Peptide Engineering and Stability : Harris et al. (2015) discussed the importance of backbone cyclization in peptides for increasing stability, highlighting the role of enzymes like asparaginyl endopeptidases in this process. This is relevant for the application of N-cycloheptylThiourea in peptide engineering to enhance stability and functionality (Harris et al., 2015).

  • Synthetic Chemistry and 1,3-Dipolar Cycloadditions : Tominaga et al. (1991) explored the synthesis and [3+2]cycloadditions of N-(trimethylsilylmethyl)isothioureas, demonstrating their potential as synthetic equivalents in chemical reactions. This work has implications for the use of similar thiourea compounds in synthetic chemistry (Tominaga et al., 1991).

  • Enzyme Inhibition and Sensing Applications : Rahman et al. (2021) discussed how unsymmetrical thiourea derivatives exhibit significant enzyme inhibition and can be used as sensing probes for toxic metals like mercury. This suggests potential applications of N-cycloheptylThiourea in similar enzyme-related research or sensing technologies (Rahman et al., 2021).

  • Subcellular Targeting and Biosynthesis in Plant Cells : Conlan et al. (2011) investigated the subcellular targeting and biosynthesis of cyclotides in plant cells, focusing on the cyclotide kalata B1. Their findings on the biosynthetic pathways and cellular processing could inform research into thiourea derivatives like N-cycloheptylThiourea in plant biology (Conlan et al., 2011).

  • of dipeptide conjugated benzo[d]isoxazole as a new class of therapeutics. Their research provides insights into the potential applications of thiourea derivatives, including N-cycloheptylThiourea, in drug design, particularly for anti-inflammatory and antimicrobial agents (Kumara et al., 2017).
  • Asymmetric Synthesis in Organic Chemistry : Morrill et al. (2014) demonstrated the use of isothiourea in catalyzing the asymmetric α-functionalization of 3-alkenoic acids. This study highlights the importance of thiourea compounds in facilitating specific reactions in organic synthesis, which may extend to the use of N-cycloheptylThiourea (Morrill et al., 2014).

  • Activation of Human Histone Deacetylase : Singh et al. (2015) explored the mechanism of N-Acylthiourea-mediated activation of human histone deacetylase 8 (HDAC8). Their findings provide a basis for understanding how N-cycloheptylThiourea could interact with and influence human enzymes, particularly in the context of therapeutic drug development (Singh et al., 2015).

  • Cyclization Reactions in Medicinal Chemistry : Stempel and Gaich (2016) discussed cyclohepta[b]indoles as a privileged structure motif in natural products and drug design. The cyclization reactions and structural motifs explored in this research are relevant to the potential applications of N-cycloheptylThiourea in medicinal chemistry (Stempel & Gaich, 2016).

  • compounds, demonstrating their effectiveness against multidrug-resistant Mycobacterium tuberculosis. This research suggests that N-cycloheptylThiourea could have potential applications in the development of new antimicrobial agents, particularly against resistant strains of bacteria (Sriram et al., 2007).
  • Denitrosation Catalysis : Isobe (1984) investigated the kinetics of denitrosation of N-methyl-N′-cyclohexyl-N-nitrosothiourea, a process subject to general acid catalysis. This study highlights the potential use of N-cycloheptylThiourea in catalytic processes, particularly in organic synthesis and reaction kinetics (Isobe, 1984).

Safety And Hazards

While specific safety and hazard information for N-cycloheptylThiourea was not found, thiourea compounds may form combustible dust concentrations in air and are harmful if swallowed . They are suspected of causing cancer and damaging the unborn child .

properties

IUPAC Name

cycloheptylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUBZZHHXFAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540652
Record name N-Cycloheptylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptylThiourea

CAS RN

862483-52-1
Record name N-Cycloheptylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Johansson, C Fotsch, MD Bartberger… - Journal of medicinal …, 2008 - ACS Publications
… A reaction between N-cycloheptylthiourea (13c) (76.5 mg, 0.444 mmol) and methyl 2-bromo-2-methylpentanoate (10c) (92.8 mg, 0.444 mmol) at 90 C for 6 days gave 6c as a white solid …
Number of citations: 57 pubs.acs.org

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